2-phenylisoindolin-1-one
Overview
Description
2-phenylisoindolin-1-one is an organic compound with the molecular formula C14H11NO It is a derivative of phthalimide, where the nitrogen atom is bonded to a phenyl group
Mechanism of Action
Target of Action
This compound is a complex organic molecule that may interact with multiple targets in biological systems .
Mode of Action
It’s known that the compound can undergo various chemical reactions, which might influence its interaction with biological targets .
Biochemical Pathways
It’s known that isoindoline-1,3-diones, a class of compounds to which 2-phenylisoindolin-1-one belongs, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Pharmacokinetics
Its lipophilicity and drug-likeness have been noted, which could impact its bioavailability .
Result of Action
The compound’s potential use in diverse fields suggests that it may have a wide range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is stable at room temperature but can decompose at high temperatures . It’s soluble in organic solvents like ethanol and dichloromethane, but insoluble in water .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that 2-Phenylisoindolin-1-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-phenylisoindolin-1-one can be synthesized through several methods. One common method involves the reaction of benzonitrile with carbon monoxide in the presence of dicobalt octacarbonyl and pyridine in benzene solution at elevated temperatures and pressures. This reaction yields N-phenylphthalimidine along with other by-products .
Industrial Production Methods: Industrial production of this compound typically involves the use of phthalic anhydride and aniline as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-phenylisoindolin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and dyes.
Industry: It is used in the production of heat-resistant materials and coatings due to its thermal stability.
Comparison with Similar Compounds
2-phenylisoindolin-1-one can be compared with other similar compounds, such as:
N-Benzylphthalimidine: Similar in structure but with a benzyl group instead of a phenyl group. It has different reactivity and applications.
Phthalimide: The parent compound, which lacks the phenyl substitution. It is used as a precursor in various chemical syntheses.
N-Substituted Phthalimidines: A broader class of compounds where the nitrogen atom is bonded to various substituents, each with unique properties and applications.
This compound stands out due to its specific structural features and the resulting chemical and physical properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-phenyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLYGQHSKZFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202134 | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643847 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5388-42-1 | |
Record name | 2,3-Dihydro-2-phenyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5388-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylphthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylphthalimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENYLPHTHALIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.